![molecular formula C25H38NOPS B6290179 [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-40-5](/img/structure/B6290179.png)
[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S(R)]-N-[(1R)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a chiral phosphine-sulfinamide ligand used in asymmetric catalysis. Its stereochemical configuration (1R, S(R)) and bulky di-tert-butylphosphanyl group make it effective in enantioselective transformations, such as hydrogenation and cross-coupling reactions. Key properties include:
Biological Activity
[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a compound notable for its biological activity, particularly in medicinal chemistry and asymmetric synthesis. This sulfinamide derivative, with a high purity of 95%, has garnered attention due to its potential applications in drug development and catalysis.
Chemical Structure and Properties
The compound's molecular formula is C26H40NOPS, and it possesses a complex structure featuring a sulfinamide group, which is crucial for its biological interactions. The presence of the di-t-butylphosphanyl moiety enhances its reactivity and selectivity in various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C26H40NOPS |
Molecular Weight | 433.67 g/mol |
CAS Number | 2565792-40-5 |
Purity | ≥95% |
The biological activity of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide can be attributed to its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide group facilitates nucleophilic additions and electrophilic substitutions, making it useful in synthesizing enantiomerically pure compounds.
Anticancer Properties
Research indicates that sulfinamides, including this compound, may serve as potential anticancer agents. For instance, studies have shown that derivatives of sulfinamides can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
Case Study: Farnesyltransferase Inhibition
- Objective : To evaluate the efficacy of sulfinamide derivatives in inhibiting farnesyltransferase.
- Methodology : In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.
- Results : Significant inhibition of farnesyltransferase activity was observed, correlating with reduced cell viability.
Applications in Asymmetric Synthesis
The compound is also utilized extensively in asymmetric synthesis due to its ability to form stable chiral intermediates. This property is particularly valuable in pharmaceutical chemistry for developing drugs with specific stereochemistry.
Synthesis of Chiral Amines
The use of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide as a chiral auxiliary has been demonstrated in the synthesis of various chiral amines. The reaction conditions typically involve coupling with aldehydes or ketones, followed by hydrolysis to yield the desired amine products.
Comparative Analysis with Other Sulfinamides
To illustrate the unique properties of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, a comparison with other known sulfinamides is provided below:
Compound Name | CAS Number | Anticancer Activity | Asymmetric Synthesis Application |
---|---|---|---|
[S(R)] Compound | 2565792-40-5 | Yes | High |
tert-Butanesulfinamide | 672937-61-0 | Yes | Moderate |
(R)-(+)-2-Methyl-2-propanesulfinamide | 497401 | Limited | High |
Comparison with Similar Compounds
Structural and Steric Differences
Key Research Findings
- The 2',6'-diisopropyl biphenyl group () introduces rigidity, which may stabilize metal-ligand complexes in cross-coupling reactions .
- Electronic Effects: Di-tert-butylphosphanyl (target) is more electron-donating than diphenylphosphino (), increasing electron density at the metal center and enhancing catalytic activity in reductions .
Stereochemical Impact :
- The (1R) vs. (1S) configuration ( vs. target) alters the ligand’s chiral environment, affecting enantioselectivity. For example, (1S) isomers may produce opposite enantiomers in catalytic cycles .
Properties
IUPAC Name |
(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCXERCVBXXDA-KPURRNSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.